1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine
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Overview
Description
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine is a complex organic compound characterized by its unique structural features This compound is notable for its dual sulfonyl groups attached to a piperazine ring, which is further substituted with methoxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 2-methylpiperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Uniqueness
Compared to similar compounds, 1,4-Bis((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methylpiperazine is unique due to its dual sulfonyl groups and the presence of a piperazine ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,4-bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-15-10-17(3)22(12-20(15)30-6)32(26,27)24-8-9-25(19(5)14-24)33(28,29)23-13-21(31-7)16(2)11-18(23)4/h10-13,19H,8-9,14H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPUOWHWDZELA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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